molecular formula C14H8BrClN2O B2884127 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol CAS No. 64820-53-7

6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol

Cat. No.: B2884127
CAS No.: 64820-53-7
M. Wt: 335.59
InChI Key: GJVHRACDDIDTBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol typically involves the reaction of anthranilic acid with appropriate amides under specific conditions. One common method is the Niementowski synthesis, where anthranilic acid is treated with an amide to yield 4-oxo-3,4-dihydroquinazolines . The bromination and chlorination steps are then carried out to introduce the bromo and chloro substituents on the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorine are used for halogenation reactions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Comparison with Similar Compounds

    6-Bromoquinazoline: Shares the bromine substituent but lacks the chlorophenyl group.

    4-(2-Chlorophenyl)quinazoline: Contains the chlorophenyl group but lacks the bromine substituent.

    Quinazoline-2-ol: The parent compound without any substituents.

Uniqueness: 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol is unique due to the presence of both bromo and chlorophenyl substituents, which contribute to its distinct biological activities and chemical properties. These substituents enhance its ability to interact with various molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-bromo-4-(2-chlorophenyl)-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVHRACDDIDTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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